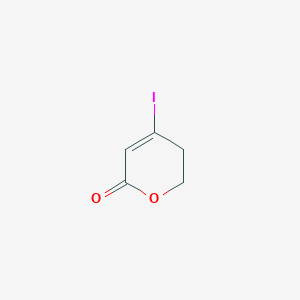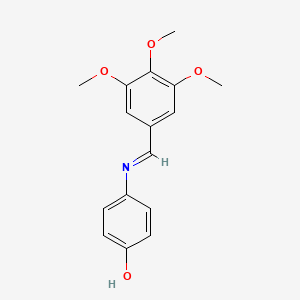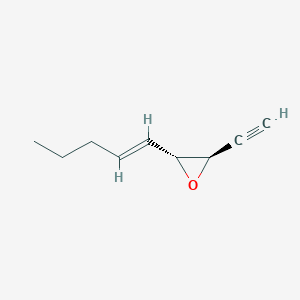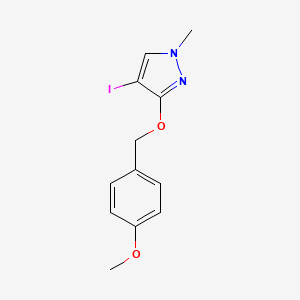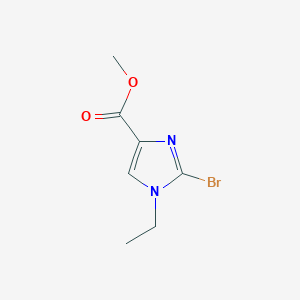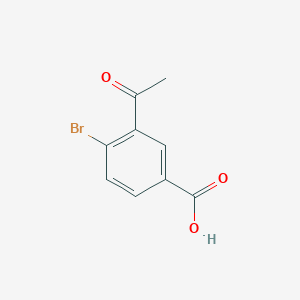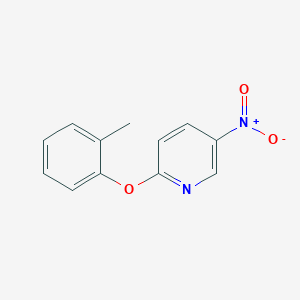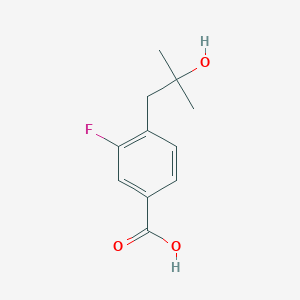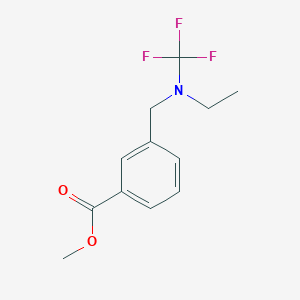
Methyl 3-((ethyl(trifluoromethyl)amino)methyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-((ethyl(trifluoromethyl)amino)methyl)benzoate is an organic compound with a complex structure that includes a benzoate ester, an ethyl group, and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-(trifluoromethyl)benzoic acid with methanol in the presence of a catalyst to form Methyl 3-(trifluoromethyl)benzoate . This intermediate can then be further reacted with ethylamine and formaldehyde under controlled conditions to introduce the ethyl(trifluoromethyl)amino group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-((ethyl(trifluoromethyl)amino)methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Methyl 3-((ethyl(trifluoromethyl)amino)methyl)benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Methyl 3-((ethyl(trifluoromethyl)amino)methyl)benzoate exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity . The ethyl(trifluoromethyl)amino group may interact with enzymes or receptors, modulating their function and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-(trifluoromethyl)benzoate: Shares the trifluoromethyl group but lacks the ethyl(trifluoromethyl)amino group.
Ethyl 4-aminobenzoate: Contains an amino group but lacks the trifluoromethyl group.
Methyl 4-(trifluoromethyl)benzoate: Similar structure but with the trifluoromethyl group in a different position.
Uniqueness
Methyl 3-((ethyl(trifluoromethyl)amino)methyl)benzoate is unique due to the presence of both the ethyl(trifluoromethyl)amino group and the benzoate ester, which confer distinct chemical and biological properties. Its combination of functional groups makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C12H14F3NO2 |
|---|---|
Peso molecular |
261.24 g/mol |
Nombre IUPAC |
methyl 3-[[ethyl(trifluoromethyl)amino]methyl]benzoate |
InChI |
InChI=1S/C12H14F3NO2/c1-3-16(12(13,14)15)8-9-5-4-6-10(7-9)11(17)18-2/h4-7H,3,8H2,1-2H3 |
Clave InChI |
NFZRXMJBXNDHDZ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC1=CC(=CC=C1)C(=O)OC)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl4-[2-hydroxy-5-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13977817.png)
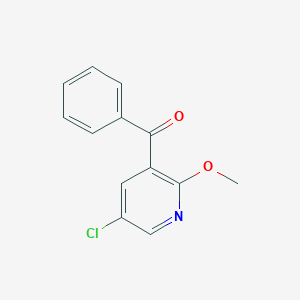
![8-Ethyl-2-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13977839.png)
